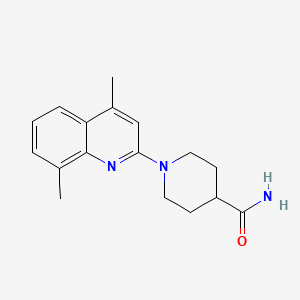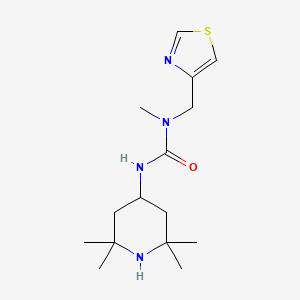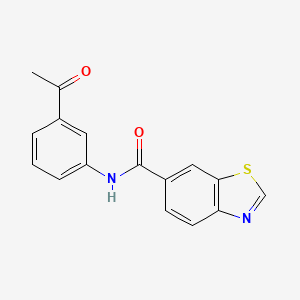![molecular formula C20H17FN4O B7532964 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'FLY' and is a synthetic cannabinoid that has been synthesized in laboratories for research purposes. The purpose of
作用機序
The mechanism of action of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide involves the activation of the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various physiological processes such as pain, appetite, and mood. The compound also has an affinity for the vanilloid receptor TRPV1, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the modulation of various physiological processes such as pain, appetite, and mood. The compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it an ideal compound for studying the endocannabinoid system. However, one of the limitations is that the compound has not been extensively studied in vivo, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is the study of its long-term effects in vivo and its potential for abuse. Additionally, the compound could be further modified to improve its selectivity and potency for the cannabinoid receptors CB1 and CB2.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential applications in various fields. The compound has a high potency and selectivity for the cannabinoid receptors CB1 and CB2, making it an ideal compound for studying the endocannabinoid system. The compound has been shown to have anti-inflammatory and neuroprotective effects, and there are several future directions for its study, including the exploration of its potential therapeutic applications and the study of its long-term effects in vivo.
合成法
The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide involves the reaction of 4-fluoroindole with 1-benzyl-1H-pyrazole-5-carboxylic acid, followed by the addition of triethylamine and isobutyl chloroformate. The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide has been used in scientific research for various applications. One of the main applications is in the study of the endocannabinoid system. This compound acts as a potent and selective agonist of the cannabinoid receptor CB1 and CB2, which are involved in the regulation of various physiological processes such as pain, appetite, and mood.
特性
IUPAC Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-14-7-5-13(6-8-14)20-16(15-3-1-2-4-17(15)23-20)9-10-19(26)24-18-11-12-22-25-18/h1-8,11-12,23H,9-10H2,(H2,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKHDJDJZBWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)CCC(=O)NC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)


![1-[5-[4-(4-fluoroanilino)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7532974.png)
![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)
